molecular formula C22H34N4O3 B5669498 3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[(2-phenylethyl)amino]carbonyl}piperidin-3-yl)propanoic acid

3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[(2-phenylethyl)amino]carbonyl}piperidin-3-yl)propanoic acid

Cat. No. B5669498
M. Wt: 402.5 g/mol
InChI Key: MONLWITZCSRLDV-UXHICEINSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including coupling reactions and the use of reagents like N,N-carbonyldiimidazole to join different chemical fragments derived from known antiepileptic drugs, showcasing the hybrid approach in drug design (Kamiński et al., 2016). Asymmetric synthesis methods, as described for related compounds, involve reductions and hydrogenolysis to yield the desired stereochemistry (Froelich et al., 1996).

Molecular Structure Analysis

The structural analysis of such compounds often involves X-ray crystallography to determine the conformation and stereochemistry of the molecule. For similar molecules, the arrangement of substituent groups and the overall molecular geometry have been crucial in determining their interaction with biological targets (Peeters et al., 1994).

Chemical Reactions and Properties

Compounds with the piperazine and piperidine moieties are known to undergo nucleophilic substitution reactions, bromination, and reductive amination, leading to the formation of various derivatives with potential antimicrobial and tuberculostatic activities (Mishriky & Moustafa, 2013). These reactions showcase the molecule's versatility in chemical transformations.

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of compounds like "3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[(2-phenylethyl)amino]carbonyl}piperidin-3-yl)propanoic acid" are crucial for their application in drug formulation and delivery. The solubility and lipophilicity, determined by their structural features, affect their biological availability and interaction with biological membranes (Rautio et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids/bases, redox potential, and interaction with metal ions, are influenced by the functional groups present in the molecule. Studies on related compounds have focused on their binding affinity and selectivity towards biological targets, providing insights into their mechanism of action (Sadek et al., 2014).

properties

IUPAC Name

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(2-phenylethylcarbamoyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-24-13-15-25(16-14-24)20-10-12-26(17-19(20)7-8-21(27)28)22(29)23-11-9-18-5-3-2-4-6-18/h2-6,19-20H,7-17H2,1H3,(H,23,29)(H,27,28)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONLWITZCSRLDV-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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